molecular formula C14H26N4O4 B045286 Prolyl-leucyl-alanine hydroxamic acid CAS No. 123984-21-4

Prolyl-leucyl-alanine hydroxamic acid

Cat. No. B045286
M. Wt: 314.38 g/mol
InChI Key: KFQHRZGPMZPMPQ-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PLAHA is a hydroxamic acid derivative that belongs to the class of protease inhibitors. It was first synthesized in the 1970s and has since been used in various scientific research studies. PLAHA has been found to inhibit the activity of enzymes such as metalloproteases, which are involved in the degradation of extracellular matrix proteins. This property of PLAHA makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.

Scientific Research Applications

PLAHA has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of various metalloproteases, including matrix metalloproteases (MMPs), which are involved in the degradation of extracellular matrix proteins. This property of PLAHA makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.

Mechanism Of Action

PLAHA inhibits the activity of metalloproteases by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, leading to the inhibition of the enzyme's activity. In addition to its protease inhibitory activity, PLAHA has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of PLAHA depend on the specific disease or condition being studied. In cancer, PLAHA has been found to inhibit tumor growth and metastasis by inhibiting the activity of MMPs. In arthritis, PLAHA has been found to reduce inflammation and cartilage degradation by inhibiting the activity of aggrecanases. In cardiovascular diseases, PLAHA has been found to reduce atherosclerotic plaque formation by inhibiting the activity of MMPs.

Advantages And Limitations For Lab Experiments

One of the advantages of using PLAHA in lab experiments is its specificity for metalloproteases. This allows researchers to selectively inhibit the activity of specific enzymes involved in disease processes. However, one limitation of using PLAHA is its potential toxicity. PLAHA has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on PLAHA. One area of interest is the development of more potent and selective PLAHA analogs. Another area of interest is the identification of new disease targets for PLAHA, such as viral proteases. Additionally, the use of PLAHA in combination with other therapies, such as chemotherapy, is an area of active research.
In conclusion, PLAHA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to inhibit the activity of metalloproteases makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. While there are limitations to its use in lab experiments, there are several future directions for research on PLAHA that may lead to the development of new and improved therapies.

Synthesis Methods

PLAHA can be synthesized using a variety of methods, including the reaction of proline, leucine, and alanine with hydroxylamine hydrochloride and triethylamine. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using column chromatography and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

CAS RN

123984-21-4

Product Name

Prolyl-leucyl-alanine hydroxamic acid

Molecular Formula

C14H26N4O4

Molecular Weight

314.38 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H26N4O4/c1-8(2)7-11(14(21)16-9(3)12(19)18-22)17-13(20)10-5-4-6-15-10/h8-11,15,22H,4-7H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)/t9-,10-,11-/m0/s1

InChI Key

KFQHRZGPMZPMPQ-DCAQKATOSA-N

Isomeric SMILES

C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1

Other CAS RN

123984-21-4

sequence

PLA

synonyms

Pro-Leu-Ala-NHOH
prolyl-leucyl-alanine hydroxamic acid

Origin of Product

United States

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